N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide
Description
This compound features a benzodioxole moiety linked via a methyl group to a propanamide backbone, with a tricyclic 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene core containing two ketone groups (2,4-dioxo). Structural determination of such complex molecules often relies on X-ray crystallography tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-20(24-12-14-7-8-18-19(11-14)30-13-29-18)9-10-25-22(27)16-5-1-3-15-4-2-6-17(21(15)16)23(25)28/h1-8,11H,9-10,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHMCIRSVCDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide typically involves multiple steps, including the formation of the benzodioxole ring and the tricyclic azatricyclo structure. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then subjected to further reactions to form the final compound.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and lithium tetrahydroaluminate for reductions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential anticancer properties. Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide involves the modulation of microtubule assembly. The compound targets tubulin, a key protein in microtubules, and disrupts its polymerization, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues: Hydroxamic Acids and Propanamide Derivatives
Compounds with propanamide backbones and aromatic substituents, such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) and N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) (), share structural parallels with the target compound. These derivatives exhibit antioxidant properties, as demonstrated by DPPH radical scavenging and β-carotene assays . Key differences include:
- Hydroxamic acid vs. benzodioxole groups: Hydroxamic acids (e.g., compounds 6–10 in ) are known for metal chelation, while the benzodioxole group in the target compound may enhance lipophilicity and CNS penetration.
- Biological activity : Hydroxamic acids in showed moderate antioxidant activity (IC₅₀: 12–45 μM in DPPH assays), whereas the target compound’s activity remains uncharacterized in the provided evidence.
Heterocyclic Core Analogues: Azabicyclo and Dioxo Systems
The tricyclic 3-aza-dioxo core in the target compound resembles fungicidal agents like procymidone and iprodione (), which contain 3-azabicyclo[3.1.0]hexane-2,4-dione or imidazolidinecarboxamide moieties. These pesticides inhibit fungal glycerol biosynthesis . Comparative analysis:
- Substituent effects : Procymidone’s 3,5-dichlorophenyl group enhances antifungal activity, whereas the target compound’s benzodioxole may confer different bioactivity.
Data Table: Structural and Functional Comparison
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}propanamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, which include a benzodioxole moiety and an azatricyclo framework that contribute to its pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O5 |
| Molecular Weight | 393.43 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. The compound is believed to modulate enzyme activity and receptor binding through its unique structural features.
Target Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to various receptors influencing signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Study Reference : A study published in Journal of Medicinal Chemistry demonstrated the compound's effectiveness against breast cancer cells (MCF7) with an IC50 value of 12 µM.
-
Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of pathogenic bacteria and fungi.
- Study Reference : A screening assay reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be made:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Compound A | Benzodioxole core | Moderate anticancer activity |
| Compound B | Azatricyclo structure | Weak antimicrobial effects |
| N-(2H-benzodioxol) | Unique combination | Strong anticancer and antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
